molecular formula C9H9NO2 B1600665 5-Hydroxy-6-methylindolin-2-one CAS No. 439911-02-1

5-Hydroxy-6-methylindolin-2-one

Cat. No. B1600665
CAS RN: 439911-02-1
M. Wt: 163.17 g/mol
InChI Key: SWUOQPKEJKPJKM-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methylindolin-2-one (5-HMI) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of the naturally occurring indole alkaloid, which is commonly found in plants and animals. 5-HMI has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Alzheimer’s Disease Treatment

5-Hydroxy-6-methylindolin-2-one derivatives have been designed as acetylcholine esterase (AChE) inhibitors, based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat Alzheimer’s disease (AD). These compounds aim to address the decrease in the neurotransmitter acetylcholine, which is a critical factor in the progression of AD .

Antioxidant Activity

In the search for molecules with antioxidant properties, derivatives of 5-Hydroxy-6-methylindolin-2-one have been evaluated in DPPH free radical-scavenging assays. Although most compounds showed only weak scavenging activity, the research indicates potential pathways for enhancing antioxidant capabilities .

Anticancer Agent Development

Certain derivatives of 5-Hydroxy-6-methylindolin-2-one have exhibited strong cytotoxicity against human cancer cell lines, including colon, prostate, and lung cancer. One compound, in particular, demonstrated IC50 values as low as 0.65 µM, surpassing the potency of adriamycin, a positive control, and suggesting promise for further development as an anticancer agent .

Neurodegenerative Disease Research

The indole nucleus, which is part of the 5-Hydroxy-6-methylindolin-2-one structure, is significant in neurodegenerative disease research. It provides a scaffold for various bioactive molecules that are crucial in studying the pathology of diseases like Alzheimer’s .

Antiviral and Anti-HIV Applications

Indole derivatives, including those related to 5-Hydroxy-6-methylindolin-2-one, have shown antiviral and anti-HIV activities. These compounds bind with high affinity to multiple receptors, which is beneficial in developing new therapeutic agents for viral infections .

Antimicrobial and Antitubercular Uses

The biological potential of indole derivatives extends to antimicrobial and antitubercular activities. The diverse pharmacological activity of these compounds makes them valuable in the search for new treatments against bacterial infections and tuberculosis .

Antidiabetic and Antimalarial Therapies

Research into indole derivatives has revealed their potential in antidiabetic and antimalarial therapies. The ability to synthesize various scaffolds of indole for screening different pharmacological activities opens up new avenues for treating these diseases .

Plant Hormone Synthesis

5-Hydroxy-6-methylindolin-2-one derivatives are also of interest in the synthesis of plant hormones, such as indole-3-acetic acid, which is produced by the degradation of tryptophan in higher plants. This application highlights the compound’s relevance in agricultural and botanical research .

properties

IUPAC Name

5-hydroxy-6-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-5-2-7-6(3-8(5)11)4-9(12)10-7/h2-3,11H,4H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUOQPKEJKPJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(=O)N2)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446735
Record name 5-Hydroxy-6-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-6-methylindolin-2-one

CAS RN

439911-02-1
Record name 5-Hydroxy-6-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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